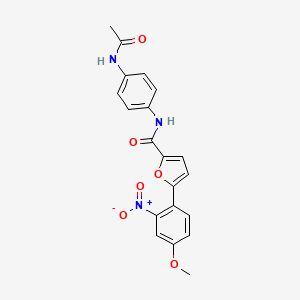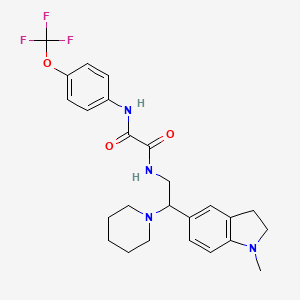![molecular formula C16H18ClNO3 B2625899 4-Chloro-2-{[(2,4-dimethoxybenzyl)amino]methyl}phenol CAS No. 1223880-63-4](/img/structure/B2625899.png)
4-Chloro-2-{[(2,4-dimethoxybenzyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-{[(2,4-dimethoxybenzyl)amino]methyl}phenol is a chemical compound that belongs to the family of substituted phenols. It has a molecular formula of C16H18ClNO3 and a molecular weight of 307.77 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with a chlorine atom at the 4th position and a 2,4-dimethoxybenzylamino group at the 2nd position .Wissenschaftliche Forschungsanwendungen
Fluorescence Turn-On Detection
A study by Liu et al. (2015) explored a compound with similar structural features for the fluorescence turn-on detection of cysteine over homocysteine and glutathione. The compound exhibited aggregation-induced emission (AIE) characteristics and was utilized for sensitive and selective cysteine detection in serum samples, leveraging the excited-state intramolecular proton transfer (ESIPT) and AIE properties (Liu, Hualong et al., 2015).
Antimicrobial and Antidiabetic Activities
Rafique et al. (2022) synthesized and characterized 4-aminophenol derivatives, showing broad-spectrum antimicrobial activities and significant inhibition of amylase and glucosidase, indicating their potential as antimicrobial and antidiabetic agents. These compounds were also tested for DNA interaction, highlighting their potential as anticancer agents (Rafique, Bushra et al., 2022).
Corrosion Inhibition
A study by Boughoues et al. (2020) focused on amine derivative compounds, including structures similar to the queried compound, as effective corrosion inhibitors for mild steel in HCl medium. Their protective efficiency was linked to the molecular structure, demonstrating their potential in materials science for protecting metal surfaces (Boughoues, Y. et al., 2020).
Antioxidant Properties
Sen et al. (2017) synthesized an imine derivative with structural similarities, investigating its structural and spectroscopic properties alongside its antioxidant capabilities. The compound showed promising antioxidant activity, suggesting its utility in preventing oxidative stress-related damages (Sen, F. et al., 2017).
Molecular Modeling and Drug Development
Stuart et al. (1983) used molecular models to analyze the activities of compounds structurally related to the queried chemical. This approach helps in understanding the biological activities of such compounds, particularly in relation to their interaction with biological targets, providing insights into their potential use in drug development (Stuart, A. et al., 1983).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-2-[[(2,4-dimethoxyphenyl)methylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-20-14-5-3-11(16(8-14)21-2)9-18-10-12-7-13(17)4-6-15(12)19/h3-8,18-19H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPZVSBAAVVECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=C(C=CC(=C2)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2625817.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2625820.png)
![N-cyclohexyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2625822.png)
![N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2625824.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2625828.png)
![N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2625831.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2625832.png)
![[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2625833.png)
![8-(2-hydroxyethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625834.png)
![2-[4-(2-Hydroxyethylamino)anilino]ethanol](/img/structure/B2625835.png)

![4-(N,N-diallylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2625838.png)